REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH3:11])=[CH:9][NH:8][C:7]=1[CH2:12][C:13]([OH:15])=O)=[O:5])[CH3:2].Cl.C(N=C=NC[CH2:23][CH2:24][N:25]([CH3:27])[CH3:26])C.O[N:29]1[C:33]2C=CC=CC=2N=N1.O.CN(C)[CH:41]=[O:42]>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH3:11])=[CH:9][NH:8][C:7]=1[CH2:12][C:13](=[O:15])[NH:29][CH2:33][CH2:27][N:25]1[CH2:24][CH2:23][O:42][CH2:41][CH2:26]1)=[O:5])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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2.67 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=C1C)CC(=O)O
|
Name
|
2-morpholin-4-yl-ethamine
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Upon completion of the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (50 ml×3)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium bicarbonate (50 ml), water (50 ml), brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC=C1C)CC(NCCN1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.48 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |